4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Overview
Description
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid is a chemical compound with the molecular formula C12H12BNO6 and a molecular weight of 277.04 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dioxazaborocane ring system. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,6-dioxotetrahydro-2H-1,3,2-dioxazaborolo[2,3-b][1,3,2]oxazaborol-8-yl)benzoic acid with suitable reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It finds use in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-2,6-dioxotetrahydro-2H-1,3,2-dioxazaborolo[2,3-b][1,3,2]oxazaborol-8-yl)benzoic acid: A closely related compound with similar structural features.
Methyl 4,6-dioxoheptanoate: Another compound with a dioxo functional group, used in different chemical contexts.
Uniqueness
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid is unique due to its specific dioxazaborocane ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications.
Properties
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFASCZMOXRZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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